![molecular formula C11H9N B3326310 3H-Pyrrolo[1,2-a]indole CAS No. 247-67-6](/img/structure/B3326310.png)

3H-Pyrrolo[1,2-a]indole

概要

説明

Mitosene is a class of organic chemicals based on a quinone-containing three-ring structure related to the two-ring core of the indolequinones . They are derived from the mitomycins by reduction and are the active alkylating agents responsible for the antitumor activity of the mitomycins .

Synthesis Analysis

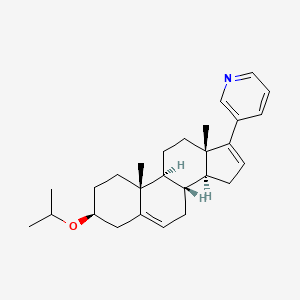

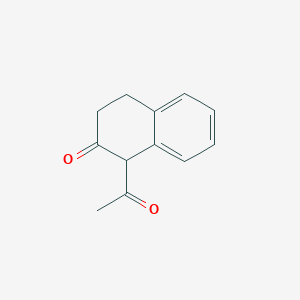

The synthesis of Mitosene involves a variety of strategies and novel chemistry . The most significant accomplishment was an efficient new total synthesis of mitomycin C by way of isomitomycin A . Other achievements include syntheses of decarbamoyl 7-methoxymitosane by electrophile-initiated biscyclization and by a copper-catalyzed double cyclization of an azidoquinone .Molecular Structure Analysis

Mitosene is based on a quinone-containing three-ring structure related to the two-ring core of the indolequinones . This structure is derived from the mitomycins by reduction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mitosene include a variety of strategies such as triazole photolysis, “criss-cross” annulation of a 2-[2-(1,3-dioxocyclopentanyl)]aniline, Madelung synthesis, and Dieckmann cyclization of a substituted pyrrolazene .Physical and Chemical Properties Analysis

Mitosene is a solid powder . It is a class of organic chemicals based on a quinone-containing three-ring structure .科学的研究の応用

Synthesis and Biological Evaluation

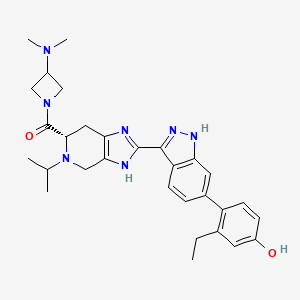

Mitosenes, including both pyrrolo- and pyrido[1,2-a]indole types, have been synthesized through modifications of heterotricyclic compounds. Their biological activity is attributed to the mechanism of bioreductive activation. Research shows that mitosenes have a more limited range of activities compared to mitomycin C, but some, like mitosene diol 8b and mitosene diacetate 10b, exhibit high in vivo activities against specific human tumor xenografts, comparable to mitomycin C (Orlemans et al., 1989).

Antineoplastic Activity

Mitosene analogues of mitomycins were synthesized and evaluated for their activity against P388 leukemia in mice. The findings suggest that mitosenes capable of bifunctional alkylation of DNA, particularly those with good leaving groups at position 1, exhibit antineoplastic activity. This supports the ideathat mitosenes with leaving groups at position 1 can alkylate DNA similarly to mitomycin C. The most active mitosenes were comparable in potency to certain aziridinomitosenes but were less effective in prolonging life span (Hodges, Remers, & Bradner, 1981).

Reductive Activation and DNA Interaction

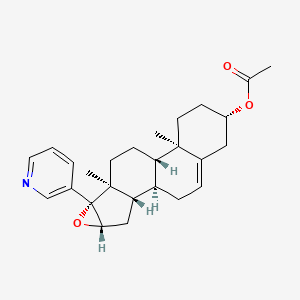

Studies on the reductive activation of mitosene compounds demonstrated that mitosenes with good leaving groups at C-1 and C-10 lose these groups under reductive conditions, particularly at lower pH. This reactivity is essential for their DNA cross-linking ability. Electrochemical and dithionite reduction of bifunctional mitosene compounds resulted in the formation of DNA interstrand cross-links, indicating their efficiency in DNA alkylation (Maliepaard et al., 1993).

DNA Damage and Cytotoxic Activity Correlation

The correlation between DNA interstrand cross-linking and the cytotoxic activity of potential antitumor mitosene compounds was investigated. Mitosenes capable of cross-linking calf thymus DNA under hypoxic conditions were studied. The results showed a correlation between the number of cross-links formed and the IC50 values in DNA repair-deficient E. coli strains, indicating the importance of DNA cross-linking in the activity of mitosenes (Maliepaard et al., 1994).

Mass Spectral Analysis

The mass spectral fragmentation patterns of various mitosene analogs were analyzed to understand their structure and DNA alkylation sites. The base peak in the spectrum is usually represented by the basic mitosene ring, providing insights into the compounds' behavior during reactions with DNA or natural mitomycins (Hodges, Schram, Baker, & Remers, 1982).

Alkylation Chemistry

A study on the reductive alkylation chemistry of mitosene antitumor agents, using 13C-enriched electrophilic centers, revealed that the major pathway for the iminium ion is head-to-tail polymerization. The study identified DNA alkylation sites through 13C NMR and found that mitosenes alkylate DNA at both nitrogen and oxygen centers without base selectivity, highlighting the complexity of mitosene-DNA interactions (Ouyang & Skibo, 2000).

作用機序

Target of Action

The compound is known to exhibit diverse pharmacological properties , suggesting it interacts with multiple biological targets.

Mode of Action

The compound is likely to interact with its targets through a complex mechanism involving various stereo-electronic factors .

Biochemical Pathways

The compound’s synthesis involves a mechanistic pathway that includes the formation of new enolate species . These species are prone to undergo a second Michael addition over the indolyl methide intermediate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3H-Pyrrolo[1,2-a]indole. For instance, the compound’s synthesis involves reaction conditions that can affect the yield and selectivity of the product . Furthermore, the compound forms stable cationic radicals under both low temperature and room temperature conditions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3H-Pyrrolo[1,2-a]indole plays a crucial role in various biochemical reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves complex interactions at the molecular level It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. More comprehensive studies are needed to fully understand the dosage effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. The specific metabolic pathways associated with this compound are still being explored.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins It can also affect its localization or accumulation within the cell

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

1H-pyrrolo[1,2-a]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHIXUOTOMMONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC3=CC=CC=C3N21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

ammonium iodide](/img/structure/B3326269.png)

![methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3326320.png)